PF-06305591

Sodium Channel Selectivity Pain

Select PF-06305591 to obtain the definitive NaV1.8 tool compound engineered through rigorous multi-parameter optimization. Unlike earlier, less selective blockers (e.g., A-803467, TTX), its >2,000-fold selectivity virtually eliminates off-target sodium channel confounds. Superior ADME (high permeability, low clearance) and negligible hERG activity (IC50 >30 µM) ensure cleaner in vivo pain signaling data and safer translational profiling. This is the benchmark for NaV1.8 target validation.

Molecular Formula C15H22N4O
Molecular Weight 274.36 g/mol
CAS No. 1449473-97-5
Cat. No. B1652504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06305591
CAS1449473-97-5
Molecular FormulaC15H22N4O
Molecular Weight274.36 g/mol
Structural Identifiers
SMILESCC(C(C1=NC2=C(N1)C=C(C=C2)C(C)(C)C)N)C(=O)N
InChIInChI=1S/C15H22N4O/c1-8(13(17)20)12(16)14-18-10-6-5-9(15(2,3)4)7-11(10)19-14/h5-8,12H,16H2,1-4H3,(H2,17,20)(H,18,19)/t8-,12+/m1/s1
InChIKeyAPWZIFIAVVFPNT-PELKAZGASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PF-06305591 (CAS 1449473-97-5) High-Purity NaV1.8 Inhibitor for Preclinical Pain Research Procurement


PF-06305591 (CAS 1449473-97-5) is a potent and highly selective voltage-gated sodium channel NaV1.8 blocker, with an IC50 of 15 nM for the human channel [1]. It was discovered and optimized from a novel series of benzimidazole NaV1.8 blockers as a back-up candidate to PF-04531083 [2]. The compound is characterized by its excellent preclinical in vitro ADME (absorption, distribution, metabolism, excretion) profile and favorable safety characteristics .

PF-06305591 vs. Generic NaV1.8 Blockers: Critical Selectivity and ADME Profile Distinctions for Reliable Pain Studies


PF-06305591's strict target selectivity and favorable ADME profile are the result of a multi-parameter optimization effort that distinguishes it from earlier NaV1.8 inhibitors like A-803467 or its predecessor PF-04531083 [1]. Generic substitution with a less optimized NaV1.8 blocker, or a broader sodium channel inhibitor like tetrodotoxin (TTX), introduces significant risks of off-target activity and confounded results. PF-06305591 was specifically engineered to provide a clean pharmacological tool, enabling a more definitive interrogation of NaV1.8's role in pain signaling without the confounding variables of poor selectivity or suboptimal drug-like properties that plague many in-class compounds [2].

PF-06305591: Quantified Advantages in Potency, Selectivity, and ADME Over Comparators


PF-06305591 Demonstrates 2,000-Fold Selectivity for NaV1.8 Over Other Human NaV Isoforms, a Key Differentiator from Broad-Spectrum Blockers

PF-06305591 shows exquisite selectivity (>2,000-fold) for the human NaV1.8 channel over other human NaV isoforms (hNaV1.1, 1.2, 1.3, 1.4, 1.5, 1.6, 1.7). While it potently inhibits NaV1.8 with an IC50 of 15 ± 2 nM, its IC50 against all other tested NaV isoforms is >30 µM [1]. This contrasts sharply with non-selective sodium channel blockers like tetrodotoxin (TTX), which inhibits multiple TTX-sensitive isoforms (e.g., NaV1.1, 1.2, 1.3, 1.4, 1.6, 1.7) at low nanomolar concentrations, and with earlier NaV1.8 inhibitors like A-803467, which have a lower selectivity window [2].

Sodium Channel Selectivity Pain NaV1.8

PF-06305591 Exhibits a Clean Profile Against a Broad Panel of Non-NaV Ion Channels, Mitigating Off-Target Cardiovascular and CNS Liabilities

PF-06305591 demonstrates a favorable safety profile with no significant activity against a panel of cardiac and CNS-related ion channels. Specifically, it shows no significant inhibition of the hERG potassium channel (IC50 >30 µM), which is a common liability for many drug candidates that can lead to QT prolongation . It also exhibits no significant activity (IC50 >30 µM) against KVLQT1, KV1.5, KV1.1/1.2, SK2, T-type and L-type calcium channels, and GABA-A receptors . In contrast, PF-04531083, the predecessor compound, required significant optimization to achieve acceptable hERG selectivity, and earlier leads in the benzimidazole series were problematic in this regard [1].

Cardiovascular Safety Off-Target Activity hERG Selectivity

PF-06305591's Optimized ADME Profile, Including High Passive Permeability and Low Metabolic Clearance, Supports Robust In Vivo Studies

PF-06305591 was optimized for superior ADME properties compared to its predecessor, PF-04531083. Key improvements include high passive permeability (Papp AB = 3.5 x 10^-6 cm/sec) and low in vitro metabolic clearance in human liver microsomes (HLM < 11 µL/min/mg protein) and human hepatocytes (hHep < 2 µL/min/10^6 cells) [1]. Furthermore, PF-06305591 demonstrates excellent solubility [2]. These properties contrast with PF-04531083, which had lower solubility and a less optimal ADME profile, limiting its utility for investigating higher multiples of NaV1.8 IC50 in vivo [2].

Pharmacokinetics ADME Metabolic Stability Bioavailability

PF-06305591: Optimal Experimental Use Cases in Pain and Sensory Neuroscience


Definitive Investigation of NaV1.8-Specific Contributions in Acute and Chronic Pain Models

Due to its >2,000-fold selectivity for NaV1.8 over other sodium channel isoforms, PF-06305591 is the optimal tool compound for studies aiming to isolate the specific contribution of NaV1.8 to pain signaling [1]. Use PF-06305591 in rodent models of inflammatory, neuropathic, or postoperative pain to attribute analgesic effects directly to NaV1.8 blockade, avoiding the confounding off-target effects seen with less selective agents like TTX or A-803467 .

In Vivo Efficacy Studies Requiring High Target Engagement and Favorable Pharmacokinetics

PF-06305591's optimized ADME profile—including high solubility, excellent permeability, and low clearance—makes it the preferred candidate for in vivo pharmacology studies where robust and sustained target engagement is critical [1]. The compound's properties allow for investigation of higher multiples of the NaV1.8 IC50 in vivo, a key advantage over its predecessor PF-04531083 .

Cardiovascular Safety Pharmacology Profiling in Pain Models

For studies assessing the cardiovascular safety profile of NaV1.8 inhibition, PF-06305591's lack of significant activity at the hERG channel (IC50 >30 µM) and other cardiac ion channels provides a clean baseline [1]. This contrasts with earlier NaV1.8 inhibitor leads that required extensive optimization to mitigate hERG liabilities , making PF-06305591 the superior choice for experiments where minimizing cardiac confounds is paramount.

Translational Human Pain Research and Target Validation

Given its profile as a highly selective, well-tolerated NaV1.8 blocker with favorable human in vitro ADME properties, PF-06305591 is well-suited for translational studies aimed at validating NaV1.8 as a therapeutic target for pain in humans [1]. Its characteristics support its use in early clinical development and as a benchmark for evaluating next-generation NaV1.8 inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-06305591

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.